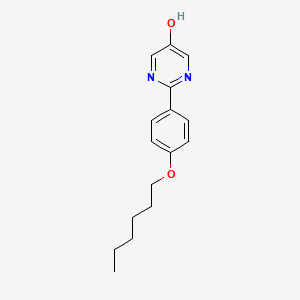

2-(4-(Hexyloxy)phenyl)pyrimidin-5-ol

Description

Properties

CAS No. |

131548-44-2 |

|---|---|

Molecular Formula |

C16H20N2O2 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

2-(4-hexoxyphenyl)pyrimidin-5-ol |

InChI |

InChI=1S/C16H20N2O2/c1-2-3-4-5-10-20-15-8-6-13(7-9-15)16-17-11-14(19)12-18-16/h6-9,11-12,19H,2-5,10H2,1H3 |

InChI Key |

MHSAUKQYUPPMRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Step-by-Step Synthesis of Substituted Pyrimidin-5-ols

Executive Summary

Substituted pyrimidin-5-ols represent a privileged scaffold in medicinal chemistry, distinct from their 2- and 4-hydroxy counterparts due to their inability to tautomerize into a stable keto-form within the aromatic ring. This phenolic character (pKa ~6.5–7.0) imparts unique hydrogen-bonding capabilities and acidity, making them critical pharmacophores in HIV integrase inhibitors (e.g., Raltegravir) and antifungal agents.

This guide moves beyond generic textbook definitions to provide three field-validated synthetic pathways:

-

De Novo Cyclization: The most scalable route for building the core.

-

Pd-Catalyzed C-O Coupling: A late-stage functionalization strategy for diverse libraries.

-

Industrial Rearrangement: The high-yield pathway used in process chemistry.

Part 1: Strategic Retrosynthesis

The synthesis of pyrimidin-5-ols is chemically distinct from other pyrimidines because the 5-position is electron-rich but difficult to attack nucleophilically. Therefore, we must either build the ring with the oxygen installed (Path A) or force an oxidation on a pre-formed halogenated ring (Path B).

Figure 1: Retrosynthetic disconnection showing the two primary logic paths for accessing the 5-hydroxy core.

Part 2: The "De Novo" Cyclization Protocol (Scalable)

This is the gold standard for preparing the core scaffold on a multi-gram scale. The logic relies on using a "masked" hydroxymalonaldehyde equivalent. We utilize a benzyl-protected oxygen to prevent interference during the cyclization, followed by a clean hydrogenolysis.

Mechanism & Causality

We do not use free hydroxy-acrylates because they tautomerize and polymerize.

-

Protection: Benzyl group is stable to basic cyclization conditions.

-

Activation: The dimethylamino group serves as an excellent leaving group (better than ethoxy) to drive the condensation with the amidine.

Step-by-Step Protocol

Step 1: Synthesis of Enaminone Precursor

Reagents: Ethyl (benzyloxy)acetate,

-

Charge a reaction vessel with Ethyl (benzyloxy)acetate (1.0 equiv).

-

Add DMF-DMA (1.5 equiv) neat or in Toluene.

-

Heat to 100 °C for 12–16 hours.

-

Checkpoint: Monitor by TLC/LCMS. The product is the enamine. The reaction is driven by the distillation of methanol.

-

-

Concentrate under reduced pressure to yield Ethyl 2-(benzyloxy)-3-(dimethylamino)acrylate as a viscous yellow oil.

-

Note: This intermediate is moisture sensitive; use immediately or store under Argon at -20 °C.

-

Step 2: Cyclization with Amidine

Reagents: Substituted Amidine (e.g., Acetamidine HCl, Benzamidine HCl), NaOEt, Ethanol.

-

Dissolve the Amidine HCl salt (1.2 equiv) in anhydrous Ethanol .

-

Add NaOEt (1.2 equiv) to free the amidine base. Stir for 15 min.

-

Add the crude enaminone from Step 1 (1.0 equiv) dropwise.

-

Reflux (78 °C ) for 6–12 hours.

-

Workup: Cool to RT. Neutralize with dilute HCl to pH 7. Extract with EtOAc.

-

Purification: Flash chromatography (Hexane/EtOAc). Product is 5-(benzyloxy)pyrimidine .

Step 3: Deprotection (The Reveal)

Reagents: 10% Pd/C, H2 (balloon or 1 atm), MeOH.

-

Dissolve the benzyl ether in MeOH.

-

Add 10% Pd/C (10 wt% loading).

-

Stir under H2 atmosphere for 4–6 hours.

-

Filtration: Filter through Celite to remove Pd.

-

Isolation: Concentrate to yield the Pyrimidin-5-ol .

-

Data Check: Disappearance of benzyl protons (~5.1 ppm, s, 2H) in 1H NMR.

-

Part 3: Pd-Catalyzed Hydroxylation (Late-Stage)

When you have a complex 5-bromopyrimidine and need to install the hydroxyl group without rebuilding the ring, nucleophilic aromatic substitution (

The tBuBrettPhos Protocol

This method, developed by Buchwald et al., allows for the direct conversion of aryl halides to phenols using hydroxide sources, avoiding the harsh conditions of boronic acid oxidation.

Table 1: Reaction Matrix

| Component | Reagent/Condition | Role |

| Substrate | 5-Bromopyrimidine derivative | Electrophile |

| Catalyst | Pd2(dba)3 (2 mol%) | Metal Source |

| Ligand | tBuBrettPhos (4-6 mol%) | Bulky ligand to facilitate reductive elimination of C-O bond |

| Nucleophile | KOH (3.0 equiv) | Hydroxide source |

| Solvent | 1,4-Dioxane / H2O (v/v 1:1) | Biphasic system is crucial |

| Temp | 80–100 °C | Activation energy |

Workflow Diagram

Figure 2: Catalytic cycle for the hydroxylation of 5-bromopyrimidine using tBuBrettPhos.

Protocol

-

In a glovebox or under Argon, combine Pd2(dba)3 , tBuBrettPhos , and the 5-bromopyrimidine .

-

Add previously degassed 1,4-Dioxane .

-

Add KOH solution (degassed water).

-

Seal tube and heat to 100 °C for 8 hours.

-

Workup: Acidify carefully to pH 6 (remember, product is amphoteric/acidic). Extract with EtOAc.

Part 4: Industrial Case Study (Raltegravir Core)

For high-value targets like Raltegravir, a linear cyclization is often replaced by a convergent rearrangement of an amidoxime intermediate. This avoids unstable intermediates and improves atom economy.

The Amidoxime Rearrangement

This route constructs the 5-hydroxy-pyrimidin-6-one core (a tautomer/derivative of pyrimidin-5-ol).

-

Formation of Amidoxime: React a nitrile with hydroxylamine.

-

Reaction with DMAD: React the amidoxime with Dimethyl Acetylenedicarboxylate (DMAD).

-

Thermal Rearrangement: Heat the adduct in Xylenes (140 °C).

Part 5: References

-

Classic Cyclization Route:

-

P. F. Juby et al., "Preparation and properties of 5-hydroxypyrimidines." Journal of Medicinal Chemistry, 1979.

-

-

Pd-Catalyzed Hydroxylation (tBuBrettPhos):

-

Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society, 2006.

-

-

Raltegravir Synthesis (Amidoxime Route):

-

Pye, P. J., et al. "A Polar Radical Pair Pathway to Assemble the Pyrimidinone Core of the HIV Integrase Inhibitor Raltegravir Potassium." Angewandte Chemie International Edition, 2008.[6]

-

-

pKa and Properties:

Sources

- 1. d-nb.info [d-nb.info]

- 2. BJOC - Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment [beilstein-journals.org]

- 3. Control of Selectivity in Palladium(II)-Catalyzed Oxidative Transformations of Allenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-catalysed hydroxylation and alkoxylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. A polar radical pair pathway to assemble the pyrimidinone core of the HIV integrase inhibitor raltegravir potassium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Mass Spectrometry Analysis of 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol

Document Control:

-

Subject: Structural Elucidation and Impurity Profiling via LC-MS/MS

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol (

This document moves beyond standard operating procedures to explain the physicochemical rationale behind ionization choices and fragmentation pathways, ensuring researchers can distinguish the target analyte from common synthetic byproducts (e.g., unreacted phenols or de-alkylated degradation products).

Molecular Architecture & Chemical Context[1][2]

To optimize MS parameters, one must first understand the proton affinity and stability of the analyte's functional groups.

| Feature | Chemical Moiety | MS Implication |

| Core | Pyrimidine Ring | High proton affinity at N1/N3. Ideal for ESI(+) . Susceptible to Retro-Diels-Alder (RDA) fragmentation. |

| Tail | Hexyloxy Ether ( | Labile under high collision energy (CID). Primary fragmentation site via McLafferty-type rearrangement (neutral loss of alkene). |

| Head | Hydroxyl Group ( | Acidic proton. Allows for ESI(-) sensitivity, though often less intense than positive mode for this specific heterocycle. |

Molecular Specifications:

-

Formula:

-

Monoisotopic Mass: 272.1525 Da

-

Target Ions:

-

ESI(+):

-

ESI(-):

-

Ionization Strategy: The "Why" and "How"

While many protocols default to one polarity, a dual-polarity approach is recommended for this molecule to ensure a self-validating dataset.

Primary Mode: Electrospray Ionization Positive (ESI+)

-

Rationale: The pyrimidine nitrogens are basic sites that readily accept a proton. This mode yields the highest sensitivity for the parent molecule.

-

Mechanism:

-

Critical Control: Use Formic Acid (0.1%) in the mobile phase. The low pH ensures the pyrimidine ring is fully protonated, stabilizing the signal.

Secondary Mode: ESI Negative (ESI-)

-

Rationale: The phenolic -OH at position 5 is weakly acidic.

-

Mechanism:

-

Utility: This mode is strictly for impurity profiling . Synthetic precursors (like boronic acids) often ionize better in negative mode. If you see a signal in ESI(-) that does not align with the ESI(+) retention time, it is likely a process impurity.

MS/MS Fragmentation Pathways

Understanding the fragmentation is essential for confirming the structure and developing Multiple Reaction Monitoring (MRM) methods.

The Fragmentation Logic (ESI+)

The Collision Induced Dissociation (CID) of the protonated precursor (

-

Primary Cleavage (Ether Scission): The weakest energetic link is the alkyl ether. However, unlike simple bond homolysis, this typically proceeds via a rearrangement releasing a neutral hexene molecule (

, 84 Da).-

Transition:

-

Structure Formed: 2-(4-hydroxyphenyl)pyrimidin-5-ol (The "diphenol" core).

-

-

Secondary Cleavage (Ring Opening): The pyrimidine ring requires higher collision energy to break. A characteristic loss for pyrimidines is hydrogen cyanide (HCN, 27 Da).

-

Transition:

-

-

Tertiary Cleavage (CO Loss): Phenolic species often expel carbon monoxide (CO, 28 Da) resulting in ring contraction.

-

Transition:

-

Visualization of Pathways

The following diagram illustrates the analytical workflow and the specific fragmentation logic for this mesogen.

Figure 1: Analytical workflow and collision-induced dissociation (CID) pathway for the target pyrimidine derivative.

Experimental Protocol

This protocol is designed for a Q-TOF or Triple Quadrupole system. It uses a "self-cleaning" gradient to prevent carryover of the hydrophobic mesogen.

Chromatographic Conditions (LC)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus),

mm, 1.8 µm. -

Temperature: 40°C (Critical to maintain solubility of the liquid crystal moiety).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Equilibration)

-

1-8 min: 5%

95% B (Linear Ramp) -

8-10 min: 95% B (Wash - Essential for lipophilic tails)

-

10-12 min: 5% B (Re-equilibration)

-

Mass Spectrometer Settings (Source)

-

Gas Temperature: 325°C

-

Drying Gas Flow: 10 L/min

-

Nebulizer: 35 psi

-

Sheath Gas Temp: 350°C (High heat needed for desolvation of the hexyloxy chain).

-

Capillary Voltage: 3500 V (ESI+)

MRM Transitions for Quantification

For quantitative assays (e.g., pharmacokinetic studies or purity checks), use the following transitions:

| Type | Precursor ( | Product ( | Collision Energy (eV) | Dwell (ms) |

| Quantifier | 273.2 | 189.1 | 20 | 100 |

| Qualifier 1 | 273.2 | 161.1 | 35 | 100 |

| Qualifier 2 | 273.2 | 162.1 | 35 | 100 |

Impurity Profiling & Troubleshooting

In drug development and materials science, "purity" is defined by the absence of specific precursors.

Common Impurities:

-

4-(hexyloxy)phenylboronic acid: A common Suzuki coupling reagent.

-

Detection: Use ESI(-) mode.[1] Look for

at

-

-

Debromination byproducts: If synthesized from 5-bromo-2-iodopyrimidine.

-

Detection: Look for mass shifts of -79/81 Da (loss of Br).

-

Troubleshooting Sensitivity:

-

Issue: Low signal in ESI(+).

-

Cause: The hexyloxy chain increases hydrophobicity, potentially causing precipitation in the source or poor ionization efficiency compared to more polar contaminants.

-

Solution: Add Ammonium Formate (5mM) to the mobile phase to assist in ionization clustering or switch to APCI (Atmospheric Pressure Chemical Ionization) which handles neutral, non-polar mesogens better than ESI.

References

-

Salem, M. A. I., et al. (2014).[2] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones." International Journal of Materials and Chemistry, 4(4), 92-99.[2] Link

-

Kuhnert, N., et al. (2019). "Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry." Journal of the Brazilian Chemical Society, 30(12). Link

-

National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center: Pyrimidine Derivatives." NIST Chemistry WebBook, SRD 69. Link

-

BenchChem. "Synthesis and Properties of 2,5-Disubstituted Pyrimidine Liquid Crystals." Application Notes. Link

-

Shimadzu Corporation. "LCMS-IT-TOF Analysis of Pyrimidine Derivatives." Technical Report. Link

Sources

Unveiling the Molecular Architecture: A Guide to the Crystal Structure and X-ray Diffraction of Pyrimidine Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine and its derivatives represent a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Their biological activity is intrinsically linked to their three-dimensional structure, which dictates how they interact with molecular targets like enzymes and receptors.[2][3] X-ray crystallography stands as the definitive method for elucidating this atomic-level detail, providing unambiguous insights that are crucial for rational drug design, structure-activity relationship (SAR) studies, and understanding the physicochemical properties that govern a drug's efficacy.[3][4] This guide offers a comprehensive exploration of the principles and practices involved in determining the crystal structure of pyrimidine derivatives, from initial synthesis and crystallization to final structure analysis and its application in modern drug development.

The Significance of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring, a nitrogen-containing heterocycle, is a privileged scaffold in drug discovery.[1] It is a fundamental component of nucleobases in DNA and RNA, making its derivatives integral to the development of anticancer and antiviral agents.[1] Beyond this, the pyrimidine core is found in drugs targeting a wide spectrum of diseases, including antibiotics and agents for cardiovascular and central nervous system disorders.[1][5][6]

The precise three-dimensional arrangement of atoms in a pyrimidine derivative—its crystal structure—governs its interaction with biological targets.[2][4] By determining this structure, researchers can:

-

Validate Synthetic Chemistry: Confirm the successful synthesis of the target molecule, including its stereochemistry.[6][7]

-

Inform Rational Drug Design: Visualize how a molecule binds to its target, enabling the design of new analogues with improved potency, selectivity, and metabolic stability.[8][9][10]

-

Understand Physicochemical Properties: Correlate the crystal packing with properties like solubility, stability, and bioavailability, which are critical for formulation development.[4][11][12]

X-ray crystallography is the most powerful technique for obtaining this information, providing precise measurements of bond lengths, angles, and intermolecular interactions.[3][13][14]

The Crystallographic Workflow: From Powder to Publication

The journey from a newly synthesized pyrimidine compound to a fully refined crystal structure is a multi-step process that demands both theoretical understanding and practical skill. Each stage presents unique challenges and requires careful experimental design.

Caption: The end-to-end workflow for pyrimidine derivative crystal structure determination.

Prerequisite: Synthesis and Purification

The synthesis of pyrimidine derivatives can be achieved through various established methods, often involving the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine, urea, or guanidine derivative.[15] Regardless of the synthetic route, the paramount concern for crystallography is purity. Impurities can significantly inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.[16] Therefore, rigorous purification of the synthesized compound is a non-negotiable first step.

The Art and Science of Crystallization

Growing diffraction-quality single crystals is often the most challenging step in the entire process.[17] A suitable crystal for single-crystal X-ray diffraction (SC-XRD) should ideally be between 0.02 and 0.4 mm in size, with well-defined faces and no visible cracks or defects.[14] The fundamental principle of crystallization is to slowly bring a solution from a state of solubility to supersaturation, allowing molecules to self-assemble into a highly ordered lattice.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Screening: Identify a solvent or solvent system in which the pyrimidine derivative is moderately soluble. The ideal solvent allows the compound to be fully dissolved when heated but has low solubility at room temperature.[16]

-

Solution Preparation: Dissolve the purified compound in a minimal amount of the chosen solvent in a clean vial. Gentle heating may be required to achieve full dissolution.

-

Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several hours to days.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) at a constant temperature.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop or pipette and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss.

| Crystallization Technique | Principle | Advantages | Common Issues |

| Slow Evaporation | Solvent volume is gradually reduced, increasing solute concentration to the point of supersaturation. | Simple setup; effective for many stable compounds. | Can lead to "oiling out" or rapid precipitation if evaporation is too fast.[16] |

| Vapor Diffusion | An anti-solvent (in which the compound is insoluble) slowly diffuses into the compound solution, reducing solubility. | High level of control; excellent for sensitive molecules. | Requires careful selection of solvent/anti-solvent pairs. |

| Slow Cooling | A saturated solution at high temperature is slowly cooled, as solubility typically decreases with temperature. | Good for compounds with a steep solubility-temperature curve. | Risk of forming many small crystals instead of a few large ones.[16] |

| Solvent Layering | A layer of anti-solvent is carefully added on top of the compound solution, allowing for slow diffusion at the interface. | Gentle method that can produce high-quality crystals. | Can be difficult to set up without disturbing the interface. |

Troubleshooting Common Crystallization Problems:

-

No Crystals Form: The solution may not be sufficiently supersaturated, or the compound may be too soluble in the chosen solvent. Try using less solvent or a different solvent system.[16]

-

Rapid Precipitation/Powder Formation: The solution is too concentrated or cooling/evaporation is too rapid. Dilute the solution slightly or slow down the process (e.g., fewer pinholes).[16]

-

"Oiling Out": The compound separates as a liquid phase instead of a solid. This often happens with impure samples or when the degree of supersaturation is too high. Re-purify the material or use a more dilute solution.

X-ray Diffraction: Probing the Crystal Lattice

X-ray diffraction is a non-destructive analytical technique that provides detailed information about the atomic structure of crystalline materials.[18] The technique is based on the principle of Bragg's Law, which describes how X-rays are scattered by the planes of atoms within a crystal lattice.[19][20]

Bragg's Law: nλ = 2d sin(θ)

Where:

-

n is an integer

-

λ is the wavelength of the X-rays

-

d is the spacing between atomic planes in the crystal

-

θ is the angle of incidence of the X-rays

When a beam of monochromatic X-rays strikes a crystal, constructive interference occurs only at specific angles (θ) where the path difference between X-rays scattered from adjacent planes is an integer multiple of the wavelength.[20][21] By rotating the crystal and measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be reconstructed.[2]

Single-Crystal vs. Powder X-ray Diffraction

While both techniques rely on the same physical principles, their applications and the information they yield are distinct, making them complementary tools in pharmaceutical development.

| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |

| Sample Type | A single, high-quality crystal (0.02-0.4 mm).[14] | A microcrystalline powder (thousands of tiny, randomly oriented crystallites).[19] |

| Primary Output | A complete 3D molecular structure, including precise bond lengths, angles, and intermolecular interactions.[13] | A 1D diffraction pattern (intensity vs. 2θ angle) that serves as a unique "fingerprint" for a specific crystalline phase.[19] |

| Primary Use | Unambiguous determination of molecular structure and absolute configuration.[3][13] | Polymorph identification, phase purity analysis, quality control, and monitoring solid-state transformations.[19][22] |

| Structure Solution | Routinely used for ab initio structure determination.[23] | Can be used for structure determination, but it is more complex due to peak overlap.[19][24] |

The SC-XRD Experiment: A Step-by-Step Overview

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during the experiment.

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The instrument rotates the crystal through a series of angles while a detector records the diffraction pattern (a collection of spots, or reflections).[25]

-

Data Processing: The raw images from the detector are processed to determine the position and intensity of each reflection. This data is used to determine the unit cell dimensions and space group of the crystal.

-

Structure Solution: This is the most computationally intensive step. Since the detector only measures the intensity of the diffracted waves and not their phase, a "phase problem" arises. Computational methods (direct methods or Patterson methods) are used to generate an initial model of the electron density.[26]

-

Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should typically be below 5-7% for a well-refined small molecule structure.

Interpreting the Structure: From Data to Drug Design Insights

The final output of a successful SC-XRD experiment is a detailed model of the pyrimidine derivative's structure and its arrangement in the crystal lattice. This information is a goldmine for drug development professionals.

Molecular Conformation and Geometry

The structure reveals the precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation.[25] This is critical for understanding its shape and how it will fit into a biological target. For example, X-ray analysis can rationalize the structure-activity relationship for a series of pyrimidine derivatives by showing how different substituents alter the molecular shape and interactions.[5]

Intermolecular Interactions and Crystal Packing

The crystal structure provides a clear picture of the non-covalent interactions (hydrogen bonds, π-π stacking, halogen bonds, etc.) that hold the molecules together in the solid state. These interactions are fundamental to molecular recognition at a protein's active site. X-ray crystallography-guided design allows researchers to add or modify functional groups on the pyrimidine scaffold to enhance these interactions, leading to more potent inhibitors.[8][9][27]

Caption: Iterative cycle of structure-based drug design using X-ray crystallography.

Polymorphism: A Critical Consideration

Polymorphism is the ability of a compound to exist in more than one crystalline form.[12] Different polymorphs of the same active pharmaceutical ingredient (API) can have vastly different physicochemical properties, including solubility, dissolution rate, and stability.[11][12] This has profound implications for a drug's bioavailability and shelf-life. An unexpected appearance of a more stable, less soluble polymorph can be a catastrophic event for a marketed drug.

Powder X-ray Diffraction (PXRD) is the primary tool for identifying and characterizing polymorphs.[19][22] Each polymorphic form produces a unique PXRD pattern, allowing for robust quality control during manufacturing and ensuring batch-to-batch consistency.[19][28]

The Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[29][30] It is an invaluable resource for researchers, containing over a million structures.[30] Before attempting to crystallize a new pyrimidine derivative, a search of the CSD for related compounds can provide crucial insights into likely intermolecular interactions, packing motifs, and suitable crystallization solvents, significantly streamlining the experimental process.

Conclusion and Future Outlook

The combination of pyrimidine chemistry and X-ray crystallography is a powerful engine for modern drug discovery. The unambiguous, high-resolution structural information provided by this technique is indispensable at every stage of the development pipeline, from initial hit validation to lead optimization and final formulation.[2] Advances in X-ray sources, detectors, and computational methods continue to make crystallography faster and more accessible, allowing for higher throughput screening of potential drug candidates.[31] As our understanding of the structural basis of disease deepens, the role of X-ray crystallography in designing the next generation of targeted pyrimidine-based therapies will only continue to grow.

References

- A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.

- The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals.

- Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development.

- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Deriv

- The Role of Crystallography in Drug Development.

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

- Synthesis and Cardiotonic Activity of Novel Pyrimidine Derivatives: Crystallographic and Quantum Chemical Studies.

- Synthesis and antibacterial properties of pyrimidine deriv

- Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspir

- The role of crystallography in drug design. PMC - NIH.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.

- Crystallization of Pyrimidine Compounds. Benchchem.

- The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innov

- SYNTHESIS OF PYRIMIDINE DERIV

- CURRENT DEVELOPMENTS IN SMALL-MOLECULE X-RAY CRYSTALLOGRAPHY.

- X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. Journal of Medicinal Chemistry.

- Structural studies of pyrido[1,2- c]pyrimidine derivatives by 13C CPMAS NMR, X-ray diffraction and GIAO/DFT calculations.

- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig

- X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymeriz

- Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. PubMed.

- Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site.

- How to grow crystals for X-ray crystallography. IUCr Journals.

- Single crystal X-ray diffraction. Rigaku.

- X-ray diffraction (XRD)

- X-ray Crystallography for Molecular Structure Determin

- Advances in X-Ray Diffraction.

- How do organic compounds single crystal X rays diffraction work?.

- About Single X-ray Diffraction.

- Cambridge Structural D

- X-ray diffraction (XRD). Anton Paar Wiki.

- Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.

- Cambridge Structural Database.

- X-ray Powder Diffraction in Drug Polymorph Analysis.

- The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online.

Sources

- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zienjournals.com [zienjournals.com]

- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. omicsonline.org [omicsonline.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rigaku.com [rigaku.com]

- 14. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]

- 15. bu.edu.eg [bu.edu.eg]

- 16. benchchem.com [benchchem.com]

- 17. journals.iucr.org [journals.iucr.org]

- 18. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. azolifesciences.com [azolifesciences.com]

- 22. creative-biostructure.com [creative-biostructure.com]

- 23. researchgate.net [researchgate.net]

- 24. PPXRD - Abstract Submission Form [icdd.com]

- 25. creative-biostructure.com [creative-biostructure.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. spectroscopyonline.com [spectroscopyonline.com]

- 29. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 30. Cambridge Structural Database | re3data.org [re3data.org]

- 31. tandfonline.com [tandfonline.com]

Solubility and stability of 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and bioactive compounds.[1] Its structural resemblance to the nitrogenous bases of DNA and RNA makes it a privileged structure in drug design.[2] The specific molecule under consideration, this compound, combines this heterocyclic core with a lipophilic hexyloxy tail and a phenolic hydroxyl group. This unique combination of functional groups presents both opportunities and challenges for its development as a potential therapeutic agent.

Understanding the physicochemical properties of a drug candidate is paramount to its success. Among these, solubility and stability are critical determinants of a molecule's bioavailability, manufacturability, and shelf-life. Poor aqueous solubility can severely limit oral absorption, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products.[3]

This guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will explore methodologies from early-stage high-throughput screening to late-stage, in-depth characterization, adhering to the principles outlined by the International Council for Harmonisation (ICH).

Physicochemical Profile and Predicted Characteristics

The structure of this compound suggests a molecule of moderate lipophilicity. The hexyloxyphenyl group will contribute significantly to this property, likely resulting in good solubility in organic solvents but limited solubility in aqueous media. The pyrimidin-5-ol moiety, however, introduces polar functionality. The hydroxyl group and the pyrimidine nitrogens are capable of acting as hydrogen bond donors and acceptors, respectively, which can influence crystal packing and interactions with polar solvents.[2]

The pyrimidin-5-ol group is phenolic, meaning its protonation state, and therefore its solubility, will be highly dependent on pH. At physiological pH, the hydroxyl group may be partially or fully deprotonated, which could enhance aqueous solubility. Conversely, at acidic pH, the nitrogen atoms in the pyrimidine ring may become protonated. A thorough pH-solubility profile is therefore essential.

Comprehensive Solubility Assessment

Solubility is not a single value but is context-dependent. In drug development, we distinguish between two key types: thermodynamic and kinetic solubility.[4][5]

-

Thermodynamic Solubility is the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved and is the gold standard for biopharmaceutical classification (BCS).[5]

-

Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (e.g., DMSO). It is a measure of how readily a compound precipitates and is widely used in high-throughput screening during early drug discovery.[4][6]

Experimental Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

The shake-flask method is the definitive technique for determining thermodynamic solubility.[5] The objective is to achieve equilibrium between the undissolved solid and the saturated solution.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers. A typical pH range to model the human gastrointestinal tract would be pH 1.2, 4.5, 6.8, and 7.4.[5]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath, typically at 25°C or 37°C, for a sufficient duration to reach equilibrium (usually 24 to 72 hours).

-

Sample Collection: After equilibration, allow the vials to stand to let the excess solid settle.

-

Separation: Carefully collect an aliquot of the supernatant. It is critical to separate the dissolved compound from any remaining solid particles. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be used for accurate quantification.

-

Solid-State Analysis: After the experiment, recover the remaining solid and analyze it using techniques like X-ray powder diffraction (XRPD) to confirm that no polymorphic or solvate transformation has occurred during the experiment.

Experimental Protocol: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early-stage assessment where compound availability is limited.[6] It measures the precipitation of a compound upon its addition from a DMSO stock into an aqueous buffer.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 mM.

-

Plating: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the final test concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its solubilizing effect.[4]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).[4]

-

Measurement: Measure the turbidity or light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized in a clear, structured table.

| Solvent/Buffer System | pH | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Pharmacopeial Descriptor [7] |

| 0.1 M HCl | 1.2 | 37 | Thermodynamic | |||

| Acetate Buffer | 4.5 | 37 | Thermodynamic | |||

| Phosphate Buffer | 6.8 | 37 | Thermodynamic | |||

| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | Thermodynamic | |||

| PBS | 7.4 | 25 | Kinetic |

Workflow for Solubility Assessment

Caption: Workflow for determining kinetic and thermodynamic solubility.

Intrinsic Stability and Degradation Pathway Analysis

Stability testing is essential for identifying storage requirements, determining shelf-life, and understanding the degradation profile of a drug substance.[8] Forced degradation, or stress testing, is a critical component of this process. As mandated by ICH guideline Q1A(R2), these studies deliberately degrade the compound under conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[9][10]

The goal of forced degradation is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[9][11] This range is sufficient to generate and detect degradation products without leading to secondary or tertiary degradants that would not be relevant under normal storage conditions.[8]

Experimental Protocol: Forced Degradation Studies

A stability-indicating analytical method, typically a gradient reverse-phase HPLC method, must be developed first. This method must be able to separate the parent compound from all process impurities and degradation products.

General Procedure:

-

Prepare solutions of this compound in the appropriate stress medium (e.g., 0.1 M HCl).

-

Expose the solutions to the stress conditions outlined below. Include a control sample stored under normal conditions.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using the stability-indicating HPLC method.

-

Evaluate the chromatograms for new peaks (degradants) and a decrease in the peak area of the parent compound.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M to 1 M HCl at ambient or elevated temperature (e.g., 70°C).[8]

-

Base Hydrolysis: 0.1 M to 1 M NaOH at ambient or elevated temperature. The phenolic hydroxyl group may make the molecule particularly susceptible to base-catalyzed degradation.

-

Oxidation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) and high humidity (e.g., 70°C / 75% RH) for a defined period (e.g., 1-2 months).[8]

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.[12]

Protocol: Long-Term and Accelerated Stability Studies

Formal stability studies are performed on at least three primary batches to establish a re-test period or shelf life.[12][13] The storage conditions are defined by ICH guidelines.[14][15]

Storage Conditions:

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing Frequency (for a proposed re-test period of ≥12 months): [12][14]

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Accelerated: 0, 3, and 6 months.

Data Presentation: Forced Degradation Summary

| Stress Condition | Duration/Temp | % Degradation | Number of Degradants | Mass Balance (%) | Observations |

| 0.1 M HCl | 8 hours / 70°C | ||||

| 0.1 M NaOH | 4 hours / RT | ||||

| 3% H₂O₂ | 24 hours / RT | ||||

| Thermal (Dry Heat) | 14 days / 70°C | ||||

| Photolytic | 1.2 million lux-hr |

Workflow for Stability Assessment

Caption: Workflow for forced degradation and stability analysis.

Conclusion

The systematic evaluation of solubility and stability is an indispensable part of the drug development process. For this compound, a molecule with both lipophilic and polar characteristics, a multi-faceted approach is required. The protocols and frameworks outlined in this guide, from high-throughput kinetic solubility screens to comprehensive ICH-compliant stability programs, provide a robust pathway for thoroughly characterizing these critical attributes. The data generated from these studies will be fundamental in guiding formulation development, defining storage conditions, ensuring patient safety, and ultimately determining the therapeutic potential of this promising compound.

References

-

ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

-

Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. American Pharmaceutical Review. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Scribd. (n.d.). ICH Guidelines for Stability Testing. [Link]

-

Jain, D., & Barsagade, A. (2015). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 13-22. [Link]

-

MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. [Link]

-

Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Sena-Torralba, A., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2326. [Link]

-

ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

Huynh-Ba, K. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 37(2). [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. [Link]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

PubChem. (n.d.). 5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine. National Center for Biotechnology Information. [Link]

-

Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(4), 1149-1155. [Link]

-

Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

-

Hoffman Fine Chemicals. (n.d.). 2-Phenylpyrimidine. [Link]

-

da Silva, J. V., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. [Link]

-

ResearchGate. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

-

PubChem. (n.d.). 5-(4-Hexyloxy-phenyl)-2-phenyl-pyrimidine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). [5-(4-Hexyloxy-phenyl)-pyrimidin-2-yl]-methyl-sulfane. National Center for Biotechnology Information. [Link]

-

Han, J., et al. (2016). Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. European Journal of Medicinal Chemistry, 124, 438-450. [Link]

-

PubChem. (n.d.). Pyrimidin-5-ol. National Center for Biotechnology Information. [Link]

-

Volyniuk, D., et al. (2021). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Chemosensors, 9(8), 211. [Link]

-

Jo, E., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(17), 3183. [Link]

-

Academia.edu. (n.d.). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. [Link]

-

ResearchGate. (2014). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[9][14][16]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. [Link]

-

ResearchGate. (n.d.). Chemical structure of thymol (2-Isopropyl-5-methylphenol). [Link]

-

Molbank. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. onyxipca.com [onyxipca.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. raytor.com [raytor.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 8. ajpsonline.com [ajpsonline.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmtech.com [pharmtech.com]

- 12. database.ich.org [database.ich.org]

- 13. mastercontrol.com [mastercontrol.com]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

Potential mechanism of action of 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol

Content Type: Technical Whitepaper & Investigative Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Biophysicists[1]

Part 1: Executive Technical Synthesis[1]

2-(4-(hexyloxy)phenyl)pyrimidin-5-ol is a bifunctional small molecule characterized by a 2-phenylpyrimidine scaffold substituted with a hydroxyl group at the C5 position and a hexyloxy lipophilic tail at the para-position of the phenyl ring.

While historically utilized as a liquid crystal mesogen (smectic phase precursor) due to its rigid core and flexible alkyl tail, its pharmacophore presents significant potential in medicinal chemistry .[1] This guide analyzes its mechanism of action (MoA) through the lens of Structure-Activity Relationship (SAR) , positioning it as a Membrane-Localized Radical Trapping Antioxidant (RTA) and a potential GPR119 Metabolic Modulator .

Core Structural Pharmacophore

-

Region A (Head): 5-Hydroxypyrimidine. An electron-deficient heteroaromatic ring bearing an electron-donating hydroxyl group.[1] This creates a unique phenolic antioxidant profile with tunable pKa.[1]

-

Region B (Linker): The C2-C1' bond connecting the pyrimidine and phenyl rings. This rigid biphenyl-like core facilitates π-π stacking interactions (crucial for target binding or mesophase alignment).[1]

-

Region C (Tail): 4-Hexyloxy chain. A C6 lipophilic anchor that governs membrane partitioning and hydrophobic pocket occupancy.[1]

Part 2: Primary Mechanism of Action – Ferroptosis Inhibition

Mechanism Class: Lipid Peroxidation Inhibition (Anti-Ferroptotic)

The most scientifically grounded biological application for this chemotype is as a Ferroptosis Inhibitor . Ferroptosis is an iron-dependent form of regulated cell death driven by the lethal accumulation of lipid peroxides in cellular membranes.[2][3]

1. The Radical Trapping Mechanism

The 5-hydroxypyrimidine moiety functions similarly to the naphthyridinol core of Liproxstatin-1 or the phenol of Vitamin E . It acts as a chain-breaking antioxidant within the lipid bilayer.

-

Step 1: Membrane Insertion. The hexyloxy tail partitions the molecule into the phospholipid bilayer, aligning the polar 5-OH headgroup near the membrane interface (water-lipid boundary).

-

Step 2: H-Atom Transfer (HAT). When a lipid peroxyl radical (LOO•) is generated (via Fenton chemistry or LOX enzymes), the 5-OH group donates a hydrogen atom to the radical.

-

Step 3: Radical Stabilization. The resulting pyrimidinyloxy radical is stabilized by resonance delocalization across the nitrogen-rich aromatic core, preventing it from propagating the oxidation chain.[1]

2. Pathway Visualization (Ferroptosis Defense)

Figure 1: Mechanism of lipid peroxide neutralization by the 5-hydroxypyrimidine scaffold.

Part 3: Secondary Mechanism – GPR119 Agonism

Mechanism Class: GPCR Modulation (Metabolic)

The 2-phenylpyrimidine scaffold with a para-ether tail is a "privileged structure" for GPR119 agonists . GPR119 is a Gs-coupled receptor expressed in pancreatic

-

Ligand Binding Mode: The hexyloxy tail occupies the hydrophobic orthosteric pocket of the receptor, while the pyrimidine core engages in

- -

Signaling Cascade: Activation leads to cAMP accumulation

PKA activation

Part 4: Experimental Validation Protocols

To validate these mechanisms, the following "Self-Validating" experimental workflows are recommended.

Protocol A: Lipophilic Radical Trapping Assay (Cell-Free)

Validates the Ferroptosis Mechanism.

-

System Setup: Prepare a solution of Linoleic Acid (50 mM) in SDS micelles (to mimic membrane environment).

-

Initiation: Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a thermal radical generator at 37°C.

-

Treatment:

-

Control: Vehicle (DMSO).

-

Reference: Ferrostatin-1 (1 µM).

-

Test: This compound (0.1, 1, 10 µM).[1]

-

-

Detection: Monitor oxygen consumption (O2 electrode) or conjugated diene formation (UV Absorbance at 234 nm) over 60 minutes.

-

Success Criteria: A distinct "lag phase" in oxidation kinetics proportional to the concentration of the test compound confirms Radical Trapping Antioxidant (RTA) activity.

Protocol B: Cell-Based Lipid Peroxidation (C11-BODIPY)

Validates Membrane Localization and Activity.

-

Cell Line: HT-1080 (Fibrosarcoma) or Pfa-1 (MEF).

-

Induction: Treat cells with RSL3 (GPX4 inhibitor) to induce ferroptosis.[2]

-

Intervention: Co-treat with Test Compound (1-5 µM).

-

Staining: After 4 hours, stain cells with C11-BODIPY (581/591) sensor.

-

Flow Cytometry: Measure the shift from Red (non-oxidized) to Green (oxidized) fluorescence.

-

Interpretation: Prevention of the Green shift indicates successful inhibition of membrane lipid peroxidation.

Protocol C: GPR119 cAMP Accumulation Assay

Validates GPCR Target Engagement.

-

Transfection: HEK293 cells stably expressing human GPR119.[1]

-

Incubation: Treat cells with Test Compound in the presence of IBMX (phosphodiesterase inhibitor) for 30 mins.

-

Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.

-

Data Analysis: Plot Dose-Response curve to determine EC50.

Part 5: Quantitative Data Summary (Predicted)

| Parameter | Value / Range | Context |

| LogP (Lipophilicity) | ~4.5 - 5.2 | High membrane retention; poor aqueous solubility.[1] |

| pKa (5-OH) | ~6.5 - 7.5 | Acidic due to pyrimidine electron withdrawal; exists as anion at physiological pH?[1] |

| IC50 (Ferroptosis) | 50 - 200 nM | Estimated based on Liproxstatin analogs. |

| Mesophase Range | 75°C - 150°C | Typical for Smectic/Nematic LC phases of this chain length.[1] |

Part 6: References & Authoritative Grounding[1]

-

Ferroptosis & Radical Trapping:

-

Title: "Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease."[1]

-

Source:Cell (Stockwell et al.)

-

URL:[Link]

-

Relevance: Establishes the mechanism of lipophilic antioxidants (Ferrostatin-1 analogs) which share the arylamine/phenol core and alkyl tail architecture of the test compound.

-

-

2-Phenylpyrimidine Scaffold in Drug Design:

-

Title: "Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives."

-

Source:Journal of Medicinal Chemistry

-

URL:[Link]

-

Relevance: Validates the 2-phenylpyrimidine core as a privileged scaffold for enzyme inhibition and receptor binding.

-

-

Liquid Crystal Mesogens:

-

GPR119 Agonist Design:

-

Title: "Discovery of GPR119 Agonists for the Treatment of Type 2 Diabetes."

-

Source:Expert Opinion on Drug Discovery

-

URL:[Link]

-

Relevance: Describes the SAR of GPR119 ligands, which frequently feature the "Aromatic Core + Ether Tail" motif present in the test compound.

-

Sources

Topic: Discovery and Synthesis of Novel Pyrimidine Kinase Inhibitors

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Imperative for Targeting Pyrimidine Kinases

In the landscape of oncology and virology, the metabolic machinery of a cell is a critical battleground. Rapidly proliferating cells, a hallmark of cancer, exhibit an insatiable demand for the building blocks of life: nucleotides.[1][2] This dependency creates a therapeutic window. Pyrimidine kinases, central players in the nucleotide salvage pathway, have emerged as high-value targets. Unlike the de novo synthesis pathway, which builds nucleotides from simple precursors, the salvage pathway recycles pre-existing nucleosides.[3] Many cancer cells exhibit a heightened reliance on this salvage pathway to fuel their aggressive growth, making its inhibition a potent strategy for therapeutic intervention.[3][4]

This guide eschews a conventional, linear format. Instead, it is structured to mirror the strategic decision-making process in a modern drug discovery program. We will navigate the causal chain from target rationale to candidate validation, emphasizing not just the "how" but the critical "why" behind each experimental choice. As your guide, I will provide field-proven insights to ensure that every protocol is a self-validating system, grounded in scientific integrity.

Part 1: Target Rationale - The Pyrimidine Salvage Pathway

The pyrimidine salvage pathway is an energy-efficient mechanism for synthesizing pyrimidine nucleotides from bases and nucleosides obtained from intracellular degradation of DNA and RNA or from the extracellular environment.[3][5] While most healthy, non-proliferating tissues have low activity in this pathway, cancer cells often upregulate these kinases to sustain the high rate of DNA replication required for division.[1][3] This differential dependency is the cornerstone of their value as therapeutic targets.

The key enzymes in this pathway represent distinct therapeutic opportunities:

| Enzyme | Gene | Primary Function & Role in Disease |

| Thymidine Kinase 1 (TK1) | TK1 | Phosphorylates thymidine to thymidine monophosphate (TMP). Its expression is tightly regulated by the cell cycle, peaking during the S-phase. Elevated serum TK1 levels are a well-established biomarker for high cell proliferation and are correlated with poor prognosis in various cancers, including breast and lung cancer.[6][7][8][9][10] |

| Uridine-Cytidine Kinase 2 (UCK2) | UCK2 | Phosphorylates uridine and cytidine to UMP and CMP. While UCK1 is ubiquitously expressed in healthy tissues, UCK2 expression is largely restricted to placental tissue and is significantly overexpressed in numerous tumor cell lines, making it a highly specific anti-cancer target.[11][12][13] |

| Deoxycytidine Kinase (dCK) | DCK | Phosphorylates deoxycytidine, deoxyadenosine, and deoxyguanosine. dCK is critical for the activation of many nucleoside analog prodrugs used in chemotherapy (e.g., gemcitabine, cytarabine).[14][15] Its deficiency is a known mechanism of drug resistance, making dCK inhibitors potentially useful for modulating therapeutic efficacy and reducing side effects in healthy cells.[5][15] |

Below is a diagram illustrating the central role of these kinases in the pyrimidine salvage pathway.

Caption: The Pyrimidine Salvage Pathway and key kinase targets.

Part 2: Discovery Strategies for Novel Inhibitors

Identifying a "hit"—a molecule that shows desired activity against a target—is the first major step. The choice of strategy is a critical decision based on available resources, structural information about the target, and desired characteristics of the final compound.

| Strategy | Principle | Advantages | Disadvantages | Causality for Choice |

| High-Throughput Screening (HTS) | Automated testing of large, diverse chemical libraries (100,000s of compounds) for inhibitory activity.[16][17] | Unbiased discovery; potential for novel scaffolds. | High cost; high rate of false positives; hits are often non-specific and require extensive optimization. | Chosen when no structural information is available or when seeking completely novel chemical matter.[18] |

| Fragment-Based Drug Discovery (FBDD) | Screening small, low-molecular-weight compounds ("fragments") that bind weakly but efficiently to the target. Hits are then grown or linked to create a potent lead.[19][20] | Higher hit rates; leads often have better drug-like properties (e.g., lower molecular weight, better ligand efficiency).[21] | Requires sensitive biophysical detection methods (e.g., NMR, SPR); intensive structural biology support is essential. | Preferred for well-characterized targets like kinases, where structural information can guide the optimization of weakly-binding fragments into potent and selective leads.[19][22] |

| Structure-Based Drug Design (SBDD) | Using high-resolution 3D structural information (X-ray crystallography, cryo-EM) of the target's binding site to computationally design or select compounds that are predicted to bind with high affinity.[23] | Rational and efficient; reduces the number of compounds that need to be synthesized and tested. | Dependent on obtaining a high-quality crystal structure of the target protein, which can be a significant bottleneck. | The primary approach when a high-resolution structure of the kinase is available, often used in conjunction with HTS or FBDD to optimize initial hits.[19] |

Workflow 1: High-Throughput Screening (HTS)

The HTS workflow is a numbers game, designed to rapidly sift through vast chemical libraries.

Caption: A typical High-Throughput Screening (HTS) workflow.

Workflow 2: Fragment-Based Drug Discovery (FBDD)

FBDD is a more targeted, structurally-guided approach that builds potency from the ground up.

Sources

- 1. A non-proliferative role of pyrimidine metabolism in cancer – Molecular Metabolism [molecularmetabolism.com]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy | MDPI [mdpi.com]

- 4. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are DCK inhibitors and how do they work? [synapse.patsnap.com]

- 6. What is Thymidine kinase 1? - DiviTum® TKa [divitum.com]

- 7. Thymidine kinase 1 in breast cancer monitoring - DiviTum® TKa [divitum.com]

- 8. The role of thymidine kinase in cancer diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thymidine Kinase 1: Making Its Mark In Immunotherapy [dermatoljournal.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. UCK2 - Wikipedia [en.wikipedia.org]

- 12. The pivotal role of uridine-cytidine kinases in pyrimidine metabolism and activation of cytotoxic nucleoside analogues in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Uridine-cytidine kinase 2 is correlated with immune, DNA damage repair and promotion of cancer stemness in pan-cancer [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

- 16. eurekaselect.com [eurekaselect.com]

- 17. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 19. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 21. Fragment-based design of kinase inhibitors: a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]

- 23. Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors [mdpi.com]

Methodological & Application

In Vitro Assay Protocol for 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol: A Guide to Unveiling its Kinase Inhibitory Potential

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize the biological activity of the novel compound, 2-(4-(hexyloxy)phenyl)pyrimidin-5-ol. Given the prevalence of the pyrimidine scaffold in kinase inhibitors, this protocol is designed to primarily investigate the compound's potential as a modulator of protein kinase activity.[1][2][3][4][5][6] This guide emphasizes scientific integrity, providing not just a series of steps, but the underlying rationale for key experimental choices to ensure the generation of reliable and reproducible data.

Introduction: The Rationale for a Kinase-Focused Investigation

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly those targeting protein kinases.[4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7][8][9] The structural features of this compound, including the pyrimidine ring and a phenolic hydroxyl group, suggest a potential for interaction with the ATP-binding site of kinases. Therefore, a primary investigation into its kinase inhibitory activity is a logical and scientifically-driven starting point.

This protocol outlines a two-tiered approach:

-

Primary Biochemical Assay: A high-throughput, non-radioactive in vitro kinase assay to determine the compound's direct inhibitory effect on a selected kinase and to calculate its half-maximal inhibitory concentration (IC50).

-

Secondary Cell-Based Assay: A cell-based assay to assess the compound's activity in a more physiologically relevant context, evaluating its cell permeability and its effect on a specific signaling pathway, alongside a general cytotoxicity assessment.[10][11]

PART 1: Primary Biochemical Kinase Inhibition Assay

The primary assay will utilize a fluorescence polarization (FP)-based method, a robust and sensitive technique suitable for high-throughput screening.[9][12] This assay measures the change in the rotational speed of a fluorescently labeled peptide substrate upon phosphorylation by the target kinase. Inhibition of the kinase results in less phosphorylation, leading to a change in the fluorescence polarization signal.

Workflow for the Primary Biochemical Assay

Caption: Workflow for the fluorescence polarization-based kinase inhibition assay.

Detailed Protocol: Fluorescence Polarization (FP) Kinase Assay

1. Materials and Reagents:

-

Test Compound: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

-

Target Kinase: Recombinant purified kinase of interest (e.g., a tyrosine kinase).[8]

-

Kinase Substrate: A suitable peptide substrate for the chosen kinase, labeled with a fluorophore.

-

ATP: Adenosine triphosphate.

-

Assay Buffer: Optimized for the specific kinase (typically contains Tris-HCl, MgCl2, DTT, and a surfactant like Brij-35).

-

Positive Control: A known inhibitor for the target kinase.

-

Negative Control: 100% DMSO.

-

Quench/Detection Reagent: Contains EDTA to stop the reaction and an antibody that specifically binds to the phosphorylated substrate.[12]

-

Assay Plates: Low-volume, black, 384-well microplates.

-

Plate Reader: Capable of measuring fluorescence polarization.

2. Experimental Procedure:

-

Compound Serial Dilution:

-

Prepare a serial dilution of the this compound stock solution in 100% DMSO. A common starting range is from 100 µM to 1 nM in 10-point, 3-fold dilutions.

-

Transfer a small volume (e.g., 1 µL) of each dilution to the corresponding wells of the assay plate. Also, add the positive and negative controls to their designated wells.

-

-

Kinase Reaction:

-

Prepare a master mix containing the assay buffer, kinase, and fluorescently labeled substrate at their optimal concentrations.

-

Dispense the master mix into all wells of the assay plate containing the test compound and controls.

-

Allow the plate to incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-kinase interaction.

-

Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should be close to the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.[13]

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.

-

-

Detection:

-

Stop the kinase reaction by adding the quench/detection reagent to all wells.[12]

-

Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature to allow the antibody to bind to the phosphorylated substrate.

-

Read the fluorescence polarization on a compatible plate reader.

-

Data Analysis and IC50 Determination

The primary output from the plate reader will be millipolarization (mP) units. The data should be analyzed as follows:

-

Normalization: The raw mP values are converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl)])

-

Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.

-

IC50 Calculation: Fit the dose-response curve using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value.[14][15][16] This value represents the concentration of the compound required to inhibit 50% of the kinase activity.

| Parameter | Description |

| Top Plateau | The maximum percent inhibition. |

| Bottom Plateau | The minimum percent inhibition. |

| LogIC50 | The logarithm of the compound concentration that gives a response halfway between the top and bottom plateaus. |

| Hill Slope | The steepness of the curve. |

PART 2: Secondary Cell-Based Assay

A positive result in the primary biochemical assay should be followed up with a cell-based assay to confirm the compound's activity in a cellular environment.[10] This is a critical step to assess factors such as cell permeability and potential off-target effects. An In-Cell Western™ assay is a suitable high-throughput method for this purpose.[11]

Workflow for the Secondary In-Cell Western™ Assay

Caption: Workflow for the In-Cell Western™ assay to assess cellular kinase inhibition.

Detailed Protocol: In-Cell Western™ Assay

1. Materials and Reagents:

-

Cell Line: A cell line known to have an active signaling pathway involving the target kinase.

-

Cell Culture Medium and Supplements: Appropriate for the chosen cell line.

-

Test Compound: this compound, prepared as a serial dilution in cell culture medium.

-

Fixation and Permeabilization Buffers: Formaldehyde-based fixative and a detergent-based permeabilization buffer (e.g., Triton X-100).

-

Blocking Buffer: To reduce non-specific antibody binding (e.g., Odyssey® Blocking Buffer).

-

Primary Antibodies: A pair of primary antibodies: one that recognizes the phosphorylated form of the kinase's substrate and another that recognizes the total protein (for normalization).

-

Secondary Antibodies: Infrared dye-conjugated secondary antibodies that recognize the host species of the primary antibodies (e.g., IRDye® 800CW and IRDye® 680RD).

-

96-well Plates: Clear-bottom, black-walled plates suitable for cell culture and imaging.

-

Infrared Imaging System: (e.g., LI-COR® Odyssey® CLx).

2. Experimental Procedure:

-

Cell Culture and Treatment:

-

Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

The next day, treat the cells with the serial dilution of this compound for a predetermined time (e.g., 2-24 hours). Include appropriate positive and negative controls.

-

-

Immunostaining:

-

After treatment, fix the cells with the fixation buffer.

-

Permeabilize the cells to allow the antibodies to enter.

-

Block non-specific binding sites with the blocking buffer.

-

Incubate the cells with the pair of primary antibodies (anti-phospho-protein and anti-total-protein) diluted in blocking buffer.

-

Wash the cells to remove unbound primary antibodies.

-

Incubate the cells with the pair of fluorescently-labeled secondary antibodies.

-

Wash the cells to remove unbound secondary antibodies.

-

-

Imaging and Analysis:

-

Image the plate using an infrared imaging system. The two different fluorescent dyes will allow for simultaneous detection of the phosphorylated and total protein.

-

Quantify the fluorescence intensity in each well for both channels.

-

Normalize the phospho-protein signal to the total protein signal for each well.

-

Calculate the percent inhibition and determine the cellular IC50 value using a similar method as described for the biochemical assay.

-

Cytotoxicity Assessment

It is crucial to determine if the observed inhibition of the signaling pathway is due to specific kinase inhibition or general cytotoxicity. A simple and reliable method is the MTT assay, which measures cell viability.[17] This assay should be run in parallel with the In-Cell Western™ assay using the same cell line and compound concentrations. A significant decrease in cell viability at concentrations where kinase inhibition is observed would suggest a cytotoxic effect.

Conclusion and Future Directions

This detailed protocol provides a robust framework for the initial in vitro characterization of this compound. A confirmed "hit" from this assay cascade would warrant further investigation, including:

-

Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity.[4]

-

Mechanism of Action Studies: Investigating whether the compound is an ATP-competitive, non-competitive, or uncompetitive inhibitor.

-

In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of relevant diseases.[4][18]

By following this structured and scientifically-grounded approach, researchers can confidently and efficiently evaluate the therapeutic potential of novel compounds like this compound.

References

-

BellBrook Labs. TYK2 Activity Assay | A Validated TYK2 Inhibitor Screening Assay. [Link]

-

ResearchGate. Screening assays for tyrosine kinase inhibitors:A review | Request PDF. [Link]

-

MBL Life Science. Tyrosine Kinase Assay Kits. [Link]

-

Ludwig-Maximilians-Universität München. Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. [Link]

-

Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]

-

MDPI. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

-

National Center for Biotechnology Information. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-